molecular formula C22H25ClN2O3 B2879453 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921581-44-4

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2879453
CAS RN: 921581-44-4
M. Wt: 400.9
InChI Key: WCJBSQVOOFXOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative with a complex substituent on the nitrogen atom. The substituent includes an isobutyl group and a tetrahydrobenzo[b][1,4]oxazepin-8-yl group, which is a seven-membered ring containing nitrogen and oxygen atoms. The benzamide moiety also carries a chlorine atom at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydrobenzo[b][1,4]oxazepin-8-yl ring, possibly through a cyclization reaction, followed by the coupling with the benzoyl chloride to form the amide bond .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the benzamide core, the chlorine atom at the 4th position of the benzene ring, and the complex substituent on the nitrogen atom .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical for amides, such as hydrolysis. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

One key area of research involves the development of potent serotonin-3 (5-HT3) receptor antagonists, which are crucial for treating conditions such as nausea and vomiting, especially those induced by chemotherapy. Studies on related compounds, such as 4-amino-5-chloro-2-ethoxybenzamides, have identified certain heterocyclic benzamide derivatives as potent 5-HT3 receptor antagonists. These compounds have been shown to exhibit significant activity in inhibiting the von Bezold-Jarisch reflex in rats, indicating their potential as therapeutic agents in this domain (Harada et al., 1995).

Polymorphism in Drug Development

Another relevant area is the study of polymorphism in drug development, which affects the drug's stability, solubility, and bioavailability. Research on benzoxazole and oxazepine derivatives has highlighted how solid form screening and crystal structure prediction (CSP) can be used to understand and control the polymorphic forms of these compounds. This knowledge is crucial for optimizing drug formulations and ensuring consistent drug performance (Braun et al., 2014).

Novel Antibacterial Agents

Compounds related to benzoxazoles and oxazepines have also been explored for their antibacterial properties. A study on analogs of benzothiazolyl-substituted pyrazol-5-ones revealed some compounds with promising antibacterial activity against common pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of related chemical structures in developing new antibacterial agents, which is critical given the rising challenge of antibiotic resistance (Palkar et al., 2017).

Advanced Materials Development

In the field of materials science, research on benzimidazole-tethered oxazepine hybrids demonstrates the synthesis and characterization of compounds with novel properties, including potential applications in nonlinear optics (NLO). Such materials are essential for developing advanced optical devices, sensors, and communication technologies (Almansour et al., 2016).

Cycloaddition Reactions in Organic Synthesis

Cycloaddition reactions involving benzo[d]isoxazoles and ynamides or propargyl esters catalyzed by gold have been used to access polysubstituted oxazines and oxazepines efficiently. These methodologies provide valuable tools for constructing complex molecular architectures, highlighting the utility of such reactions in organic synthesis and drug discovery (Xu et al., 2018).

properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-10-9-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-5-7-16(23)8-6-15/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJBSQVOOFXOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.